Methylatropine nitrate
Methylatropine nitrate
Methylatropine is an antagonist of muscarinic acetylcholine receptors (IC50 = <0.1 nM in a radioligand binding assay using isolated porcine brain membranes) and a derivative of atropine. It reduces acetylcholine-induced decreases in blood pressure in rats when administered intravenously with an ED50 value of 5.5 µg/kg. Methylatropine reduces salivation, induces mydriasis, and increases heart rate in dogs.
Brand Name:
Vulcanchem
CAS No.:
52-88-0
VCID:
VC20796694
InChI:
InChI=1S/C18H26NO3.NO3/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;2-1(3)4/h3-7,14-17,20H,8-12H2,1-2H3;/q+1;-1/t14-,15+,16?,17?;
SMILES:
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[N+](=O)([O-])[O-]
Molecular Formula:
C18H26N2O6
Molecular Weight:
366.4 g/mol
Methylatropine nitrate
CAS No.: 52-88-0
Cat. No.: VC20796694
Molecular Formula: C18H26N2O6
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Methylatropine is an antagonist of muscarinic acetylcholine receptors (IC50 = <0.1 nM in a radioligand binding assay using isolated porcine brain membranes) and a derivative of atropine. It reduces acetylcholine-induced decreases in blood pressure in rats when administered intravenously with an ED50 value of 5.5 µg/kg. Methylatropine reduces salivation, induces mydriasis, and increases heart rate in dogs. |
|---|---|
| CAS No. | 52-88-0 |
| Molecular Formula | C18H26N2O6 |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | [(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;nitrate |
| Standard InChI | InChI=1S/C18H26NO3.NO3/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;2-1(3)4/h3-7,14-17,20H,8-12H2,1-2H3;/q+1;-1/t14-,15+,16?,17?; |
| Standard InChI Key | NEDVJZNVOSNSHF-ZNHDNBJUSA-N |
| Isomeric SMILES | C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[N+](=O)([O-])[O-] |
| SMILES | C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[N+](=O)([O-])[O-] |
| Canonical SMILES | C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[N+](=O)([O-])[O-] |
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